

7-Hydroxyisoquinoline: A Comprehensive Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: 7-Hydroxyisoquinoline

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Prepared by a Senior Application Scientist

This guide offers an in-depth exploration of **7-hydroxyisoquinoline**, a pivotal heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes its core chemical and physical properties, synthesis methodologies, and applications, grounded in authoritative data and practical insights.

Executive Summary

7-Hydroxyisoquinoline, also known as 7-isoquinolinol, is an aromatic heterocyclic organic compound with the chemical formula C_9H_7NO .^{[1][2]} It features a fused isoquinoline ring system—composed of a benzene ring fused to a pyridine ring—with a hydroxyl group substituted at the 7-position.^[1] This structural motif is a cornerstone in medicinal chemistry, as the isoquinoline scaffold is present in numerous alkaloids and pharmacologically active compounds.^[3] Understanding the nuanced properties and reactivity of **7-hydroxyisoquinoline** is crucial for its effective utilization as a versatile intermediate in the synthesis of novel bioactive molecules and functional materials.^{[1][4]}

Core Chemical and Physical Properties

7-Hydroxyisoquinoline is a crystalline solid at room temperature, typically appearing as an off-white to pale yellow powder.^{[1][5]} Its identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) registry number: 7651-83-4.^{[2][6]}

Physicochemical Data Summary

The key physicochemical properties of **7-hydroxyisoquinoline** are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Source(s)
CAS Number	7651-83-4	[2] [4] [6]
Molecular Formula	C ₉ H ₇ NO	[2] [4] [6]
Molecular Weight	145.16 g/mol	[2] [4] [6]
Appearance	Off-white to light yellow solid/powder	[1] [5] [7]
Melting Point	226-228 °C	[6] [7]
Boiling Point	~264.3 °C (rough estimate)	[6] [7]
Solubility	Soluble in methanol and concentrated sulfuric acid; sparingly soluble in water.	[1] [6]
pKa	5.68 (at 20 °C)	[6] [7]
InChI Key	WCRKBMABEPCYII-UHFFFAOYSA-N	[2] [4]
SMILES	OC1=CC=C2C=CN=CC2=C1	[2] [4]

Note: Some physical properties like boiling point and density are estimates from chemical databases and should be used as a guideline.

Spectroscopic Profile

Spectroscopic analysis is fundamental to the structural confirmation and purity assessment of **7-hydroxyisoquinoline**. The expected spectral characteristics are as follows:

- **¹H-NMR** (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will display distinct signals corresponding to the seven protons on the aromatic rings. The chemical

shifts and coupling patterns are characteristic of the substituted isoquinoline system, providing unambiguous information about the proton environments.[8]

- ^{13}C -NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C -NMR spectrum will show nine signals, one for each unique carbon atom in the molecule. The chemical shift of the carbon attached to the hydroxyl group (C7) will be significantly downfield.
- IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the $3400\text{-}2800\text{ cm}^{-1}$ region, indicative of the O-H stretching of the phenolic hydroxyl group. Strong absorptions corresponding to C=C and C=N stretching within the aromatic rings will also be prominent.[9]
- MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M^+) at an m/z ratio corresponding to its molecular weight (145.16). Fragmentation patterns can provide further structural information.[9]

Synthesis and Chemical Reactivity

The synthesis of **7-hydroxyisoquinoline** can be approached through several established routes in organic chemistry. Historically, methods like the Bischler–Napieralski reaction, followed by appropriate functional group manipulation, have been employed.[1]

Representative Synthetic Workflow

Modern synthetic strategies often focus on efficiency and safety. A one-pot procedure has been described for the preparation of 7-hydroxyquinoline from 3-N-tosylaminophenol, which effectively reduces exposure to hazardous reagents like acrolein.[10] Another common approach involves the modification of pre-existing quinoline or isoquinoline skeletons, such as the hydroxylation of 7-bromoquinoline using a copper(I) oxide catalyst.[11]

Below is a conceptual workflow illustrating a typical synthetic logic for isoquinoline derivatives.

Caption: Conceptual workflow for the synthesis of **7-Hydroxyisoquinoline**.

Key Chemical Reactivity

The chemical behavior of **7-hydroxyisoquinoline** is dictated by two primary functional groups: the basic nitrogen atom in the pyridine ring and the acidic phenolic hydroxyl group.

- **N-Alkylation/Protonation:** The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center, readily undergoing protonation in acidic media or alkylation reactions.
- **O-Alkylation/Acylation:** The hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile. This allows for a wide range of reactions, such as ether synthesis (e.g., Williamson ether synthesis) and ester formation.
- **Electrophilic Aromatic Substitution:** The fused benzene ring is activated by the electron-donating hydroxyl group, making it susceptible to electrophilic substitution reactions like nitration, halogenation, and sulfonation. The directing effects of the hydroxyl group and the ring nitrogen will determine the position of substitution.

Applications in Research and Drug Development

7-Hydroxyisoquinoline serves primarily as a crucial building block and intermediate in the synthesis of more complex molecules.^[1] Its derivatives are explored for a wide range of biological activities. The isoquinoline and tetrahydroisoquinoline scaffolds are known to possess antitumor, antimicrobial, anti-inflammatory, and anti-HIV properties, making this chemical family a rich source for drug discovery.^{[12][13][14]}

- **Pharmaceutical Intermediate:** It is a precursor for synthesizing various pharmacologically active agents.^[1] For instance, tetrahydroisoquinoline derivatives have been investigated as potent inhibitors of phosphodiesterase 4 (PDE4), an important target for treating inflammatory diseases.
- **Materials Science:** Due to its photophysical properties, specifically the excited-state proton transfer (ESPT) effect, it is used in studies related to polymer matrices and as a material for all-optical switching applications.^{[4][6]}
- **Ligand Development:** The structure is suitable for modification to create ligands that can chelate metal ions or bind to biological targets like enzymes and receptors.

Experimental Protocol: O-Alkylation (Illustrative)

This section provides a representative, step-by-step methodology for the O-alkylation of **7-hydroxyisoquinoline** to synthesize a 7-alkoxyisoquinoline derivative.

Objective: To synthesize 7-methoxyisoquinoline from **7-hydroxyisoquinoline** via Williamson ether synthesis.

Materials:

- **7-Hydroxyisoquinoline**
- Anhydrous Potassium Carbonate (K_2CO_3)
- Methyl Iodide (CH_3I)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl Ether
- Saturated Sodium Bicarbonate Solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add **7-hydroxyisoquinoline** (1.0 eq).
- Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (1.5 eq). Causality Note: K_2CO_3 is a mild base sufficient to deprotonate the phenolic hydroxyl group to form the reactive nucleophile. DMF is an ideal polar aprotic solvent that promotes SN_2 reactions.
- Reagent Addition: Add methyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.
- Reaction Execution: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

- **Workup:** Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
- **Washing:** Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. **Trustworthiness Note:** The washing steps are critical to remove residual DMF, unreacted base, and other inorganic impurities, ensuring a clean crude product.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by column chromatography on silica gel to obtain the pure 7-methoxyisoquinoline.

Safety, Handling, and Storage

As a laboratory chemical, **7-hydroxyisoquinoline** must be handled with appropriate precautions.

- **Hazard Identification:** It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[\[6\]](#)[\[7\]](#)[\[15\]](#) Some sources also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[\[15\]](#)
- **Personal Protective Equipment (PPE):** Always wear protective gloves, safety goggles with side shields, and a lab coat.[\[16\]](#)[\[17\]](#) Handle in a well-ventilated area or a chemical fume hood.[\[17\]](#)
- **First Aid Measures:**
 - **Eyes:** Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[\[17\]](#)
 - **Skin:** Wash off immediately with plenty of soap and water.[\[17\]](#)
 - **Inhalation:** Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[\[17\]](#)

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[\[6\]](#)[\[7\]](#)

The logical relationship between hazards and required protective measures is crucial for laboratory safety.

Caption: Relationship between chemical hazards and protective measures.

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